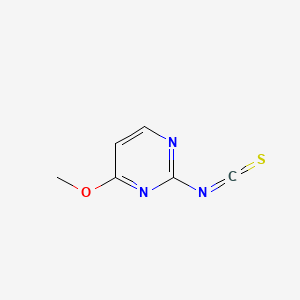
2-Isothiocyanato-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-4-methoxypyrimidine is a heterocyclic compound that features both an isothiocyanate group and a methoxy group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-4-methoxypyrimidine typically involves the reaction of 2-amino-4-methoxypyrimidine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate product .
Industrial Production Methods
Industrial production methods for isothiocyanates, including this compound, often involve the use of safer and more efficient reagents to minimize toxicity and environmental impact. For example, the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions has been developed as a safer alternative .
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-4-methoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Addition Reactions: The isothiocyanate group can add to double bonds in alkenes or alkynes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, secondary amines, and various nucleophiles. Reaction conditions often involve mild temperatures and solvents such as dimethylbenzene .
Major Products Formed
Major products formed from reactions with this compound include thiourea derivatives, heterocyclic compounds, and addition products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Isothiocyanato-4-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-4-methoxypyrimidine involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. The compound can also activate signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Isothiocyanato-4-methoxypyrimidine include:
- 2-Isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Phenyl isothiocyanate
- Sulforaphane
Uniqueness
This compound is unique due to the presence of both an isothiocyanate group and a methoxy group on the pyrimidine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological research .
Properties
Molecular Formula |
C6H5N3OS |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
2-isothiocyanato-4-methoxypyrimidine |
InChI |
InChI=1S/C6H5N3OS/c1-10-5-2-3-7-6(9-5)8-4-11/h2-3H,1H3 |
InChI Key |
FIVAPRVDSHDHTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















